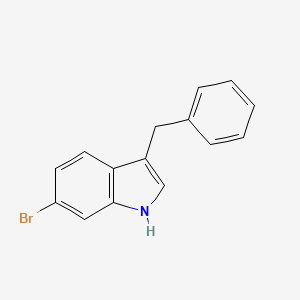
3-benzyl-6-bromo-1H-indole
Descripción general
Descripción
3-Benzyl-6-bromo-1H-indole (3-BBI) is a heterocyclic aromatic compound that is part of the indole family. It is a colorless crystalline solid with a melting point of 198-200°C. 3-BBI has a variety of potential applications in the fields of medicine and chemistry due to its unique properties, such as its ability to interact with proteins and its high solubility in organic solvents.
Aplicaciones Científicas De Investigación
3-benzyl-6-bromo-1H-indole has a variety of potential applications in scientific research. It has been used as a ligand for affinity chromatography and as a fluorescent probe for imaging biological processes. It has also been used as a substrate for the synthesis of other compounds, such as indolizines and indolines. Additionally, this compound has been used in the synthesis of peptide- and protein-based drugs, as well as in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-benzyl-6-bromo-1H-indole is not yet fully understood. However, it is believed that the compound interacts with proteins in the body, which leads to changes in the activity of those proteins. It is also believed that this compound binds to certain receptors in the body, which may lead to changes in the activity of those receptors. Additionally, this compound may interact with enzymes in the body, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body, including an increase in the activity of certain enzymes, changes in the activity of certain receptors, and an increase in the production of certain hormones. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-benzyl-6-bromo-1H-indole in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, this compound is relatively stable and has a relatively low toxicity, making it safe to use in laboratory experiments. However, this compound is expensive, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a variety of potential future directions for research on 3-benzyl-6-bromo-1H-indole. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use in the treatment of certain types of cancer. Additionally, further research could be done to investigate its potential use as a fluorescent probe for imaging biological processes. Finally, further research could be done to investigate its potential use in the synthesis of other compounds, such as peptide- and protein-based drugs.
Propiedades
IUPAC Name |
3-benzyl-6-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-13-6-7-14-12(10-17-15(14)9-13)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCBEQHSNADTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



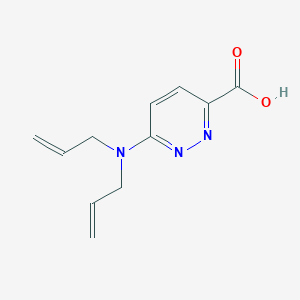


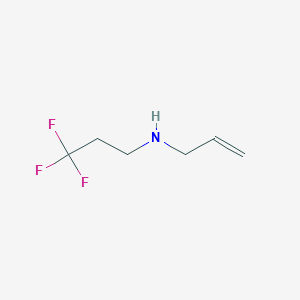
![3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile](/img/structure/B1464159.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1464160.png)
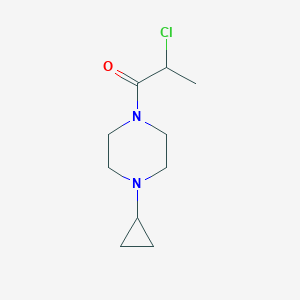
![1-({[(Pyridin-4-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464163.png)
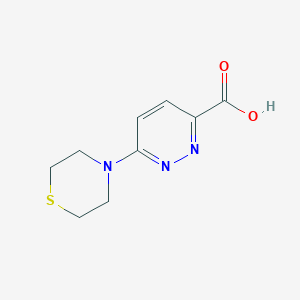
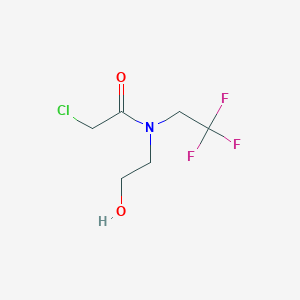
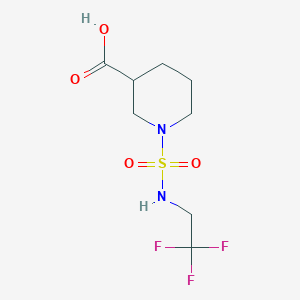
![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)

![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)